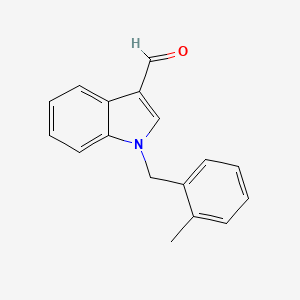

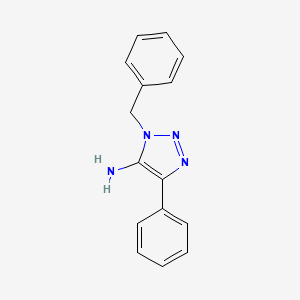

1-(2-methylbenzyl)-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

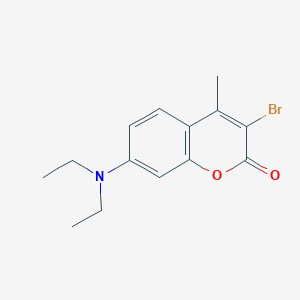

1-(2-methylbenzyl)-1H-indole-3-carbaldehyde, also known as indole-3-carbaldehyde, is a heterocyclic aromatic aldehyde compound with a molecular formula of C11H9NO. It is an important intermediate in the synthesis of indole compounds, which are widely used in pharmaceuticals, agrochemicals, and other industrial applications. Indole-3-carbaldehyde is also known to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

Aplicaciones Científicas De Investigación

Synthesis and Chemistry

Synthesis of Aromatase Inhibitors : 1H-indole-3-carbaldehyde derivatives, including 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde, have been utilized in the synthesis of aromatase inhibitors. These inhibitors show potential in influencing retinoic acid metabolism and inhibiting specific P450 enzymes (Marchand et al., 1998).

Molecular Structure Analysis : Studies on 1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde, a compound similar to this compound, have provided insights into the molecular structure and crystal packing of such compounds (Sonar et al., 2006).

Catalysis in Organic Synthesis : The derivatives of 1H-indole-3-carbaldehyde have been used in synthesizing ligands for palladacycles. These ligands and palladacycles exhibit potential as catalysts in various organic reactions, including Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

Gold-Catalyzed Cycloisomerizations : Compounds related to 1H-indole-3-carbaldehyde have been used in gold-catalyzed cycloisomerization processes. This method has shown efficiency in synthesizing various substrates (Kothandaraman et al., 2011).

Biological and Pharmacological Applications

Antioxidant Properties : Synthesis of derivatives of 1H-indole-3-carbaldehyde has led to the development of compounds with significant antioxidant properties. This research suggests potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Antibacterial Activities : Indole-3-carbaldehyde semicarbazone derivatives, related to this compound, have been synthesized and evaluated for their antibacterial activities against various Gram-positive and Gram-negative bacteria (Carrasco et al., 2020).

Corrosion Inhibition : Research has indicated that indole-3-carbaldehyde and its derivatives can act as effective corrosion inhibitors for mild steel in acidic environments. This application is significant for industrial use, particularly in rust removal and metal etching processes (Ashhari & Sarabi, 2015).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Compounds with similar structures, such as benzylic halides, typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides . This interaction with its targets could lead to changes in the cellular environment, potentially affecting cell growth and proliferation.

Biochemical Pathways

For instance, 2-aminothiazole derivatives have been found to inhibit multiple enzyme targets such as EGFR/VGFER kinase . These enzymes are involved in various biochemical pathways, including cell growth and proliferation.

Result of Action

Similar compounds have been found to exhibit antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . These effects could be due to the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the efficacy of similar compounds used as chemical weapons was found to be significantly reduced in cold weather conditions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is particularly reactive, it may pose a risk of fire or explosion. Additionally, the compound could potentially be harmful or toxic if ingested, inhaled, or if it comes into contact with the skin .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2-methylphenyl)methyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-6-2-3-7-14(13)10-18-11-15(12-19)16-8-4-5-9-17(16)18/h2-9,11-12H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONBTHMOZMXISY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358262 |

Source

|

| Record name | 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428495-34-5 |

Source

|

| Record name | 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the spatial arrangement of the benzene and indole rings in 1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde?

A1: The benzene ring and the indole system in this compound are nearly perpendicular to each other. [] The dihedral angle between these two ring systems is reported as 87.82° (6). [] This suggests limited conjugation between the two aromatic systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

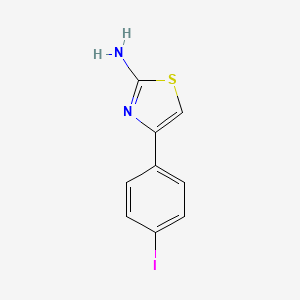

![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)